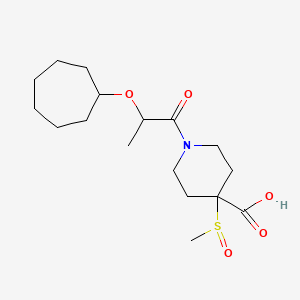![molecular formula C19H30N4O2 B7439622 3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one](/img/structure/B7439622.png)
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as HPB-CD or hydroxypropyl-β-cyclodextrin. This compound is widely used as a solubilizer, stabilizer, and drug delivery agent in various pharmaceutical applications.
作用機序
The mechanism of action of HPB-CD involves the formation of inclusion complexes with the drug molecules. The hydrophobic cavity of HPB-CD encapsulates the hydrophobic drug molecule, thereby increasing its solubility in aqueous media. This complexation also protects the drug molecule from degradation and increases its stability.
Biochemical and Physiological Effects:
HPB-CD is generally considered safe for use in pharmaceutical applications. It is metabolized by the liver and excreted in the urine. HPB-CD has been shown to have no significant effect on the activity of liver enzymes or on the levels of blood glucose, cholesterol, and triglycerides.
実験室実験の利点と制限
The advantages of using HPB-CD in lab experiments include its ability to solubilize and stabilize poorly soluble drugs, enhance the bioavailability of drugs, and protect proteins and enzymes from degradation. However, the use of HPB-CD in lab experiments may also have limitations, such as the potential for the formation of inclusion complexes with endogenous molecules, which may interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the use of HPB-CD in scientific research. One area of interest is the development of novel drug delivery systems using HPB-CD. Another area of interest is the use of HPB-CD in the formulation of vaccines and immunotherapeutic agents. Additionally, the potential for the use of HPB-CD in the treatment of neurodegenerative diseases and cancer is currently being investigated.
Conclusion:
In conclusion, HPB-CD is a versatile compound that has gained significant attention in the scientific research community. Its ability to solubilize and stabilize poorly soluble drugs, enhance the bioavailability of drugs, and protect proteins and enzymes from degradation makes it a valuable tool in pharmaceutical research. While there are limitations to its use in lab experiments, the potential for the development of novel drug delivery systems and the treatment of various diseases makes HPB-CD an exciting area of research for the future.
合成法
The synthesis of HPB-CD involves the reaction of β-cyclodextrin with propylene oxide in the presence of a base catalyst. The resulting product is then reacted with 5-hydroxypentyl-1-piperazine to form HPB-CD. This synthesis method has been optimized to produce high yields of HPB-CD with good purity.
科学的研究の応用
HPB-CD has been extensively used in scientific research for its ability to solubilize and stabilize poorly soluble drugs. It is also used as a drug delivery agent to enhance the bioavailability of drugs. HPB-CD has been shown to increase the solubility of various drugs, including anticancer agents, antifungal agents, and anti-inflammatory agents. It has also been used as a stabilizer for proteins and enzymes.
特性
IUPAC Name |
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-16-5-1-4-9-21-12-14-22(15-13-21)10-6-11-23-18-8-3-2-7-17(18)20-19(23)25/h2-3,7-8,24H,1,4-6,9-16H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKZTZGCQOXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCO)CCCN2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Chloropyridin-3-yl)oxypiperidin-1-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-one](/img/structure/B7439544.png)
![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-3-methylsulfonylpyridine-2-carboxamide](/img/structure/B7439571.png)
![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
![(2R)-2-[[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7439608.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![4-[(3-Methoxy-1,2-thiazol-5-yl)methyl-methylamino]pyrimidine-2-carbonitrile](/img/structure/B7439626.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B7439634.png)
![N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7439641.png)